molecular formula C7H6ClN3 B13018936 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 25299-32-5

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B13018936
CAS No.: 25299-32-5
M. Wt: 167.59 g/mol
InChI Key: TWLQXLNFRWFHJN-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative featuring a chlorine atom at the 5-position and a methyl group at the 1-position of the triazole ring. This compound is structurally significant due to its dual substituents, which influence its electronic, steric, and physicochemical properties. Benzotriazole derivatives are widely utilized in organic synthesis, corrosion inhibition, and pharmaceutical research due to their stability and versatile reactivity .

Properties

CAS No.

25299-32-5

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-1-methylbenzotriazole

InChI

InChI=1S/C7H6ClN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3

InChI Key

TWLQXLNFRWFHJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=N1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-chloro-1-methyl-1H-benzo[d]triazole typically follows a multi-step approach:

Preparation of Benzotriazole Core

The benzotriazole nucleus is commonly prepared by diazotization of o-phenylenediamine followed by intramolecular cyclization under acidic conditions.

Step Reagents & Conditions Outcome Yield & Notes
Diazotization o-Phenylenediamine, NaNO2, HCl, 70-80 °C Formation of diazonium intermediate High yield (~90%) reported
Cyclization Acidic medium (acetic acid), pH adjustment to 4.4-4.6 Cyclization to 1H-benzo[d]triazole White crystalline product, mp 98-100 °C

This method is well-established and provides a reliable route to the benzotriazole scaffold.

Selective Chlorination at the 5-Position

Selective chlorination to introduce the chlorine atom at the 5-position of the benzotriazole ring is a critical step. The chlorination is often achieved by electrophilic aromatic substitution using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

  • Typical conditions : Use of NCS in an inert solvent like methylene dichloride at ambient temperature.
  • Outcome : Formation of 5-chloro-1H-benzo[d]triazole with high regioselectivity.

This step requires careful control to avoid over-chlorination or substitution at undesired positions.

N1-Methylation of Benzotriazole

Methylation at the N1 position of benzotriazole derivatives is generally performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Methylation Method Reagents Conditions Yield & Notes
Alkylation with methyl iodide Methyl iodide, K2CO3 or NaH Room temperature to reflux in polar aprotic solvent (e.g., DMF) High yield, selective N1-methylation
Alternative methylation Dimethyl sulfate, base Controlled temperature Effective but requires careful handling due to toxicity

The methylation step is typically straightforward and yields the desired 1-methylbenzotriazole derivative efficiently.

Integrated Preparation Example from Patent Literature

A patent describing benzotriazole derivatives outlines a preparation route relevant to 5-chloro-1-methyl-1H-benzo[d]triazole:

Step Description Reagents & Conditions Yield Melting Point
1 Preparation of 1H-benzo[d]triazole Diazotization of 2-phenylenediamine with NaNO2 in acetic acid, pH adjustment 90% 98-100 °C
2 Chlorination at 5-position Reaction with chlorinating agent in methylene dichloride Not specified -
3 N1-Methylation Methyl iodide with base in suitable solvent Not specified -

The patent reports high yields for the initial benzotriazole formation and suggests similar efficiency for subsequent functionalization steps.

Alternative Synthetic Routes and Catalytic Methods

Recent literature on 1,2,3-triazole chemistry highlights metal-catalyzed azide-alkyne cycloaddition (CuAAC) as a versatile method for triazole synthesis, but this is more applicable to 1,4- or 1,5-disubstituted triazoles rather than benzotriazole derivatives specifically.

Other methods such as oxidative cyclization of tosylhydrazones or Buchwald–Hartwig cross-coupling have been reported for related triazole derivatives but are less common for 5-chloro-1-methylbenzotriazole.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield Notes
Benzotriazole core formation Diazotization and cyclization o-Phenylenediamine, NaNO2, HCl, AcOH 70-80 °C, pH 4.4-4.6 ~90% Well-established, high yield
5-Chlorination Electrophilic aromatic substitution N-chlorosuccinimide or Cl2 Room temp, inert solvent High (not quantified) Regioselective chlorination
N1-Methylation Alkylation Methyl iodide, base (K2CO3/NaH) RT to reflux, DMF or similar High Selective N1-methylation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C5

The chlorine atom at position 5 undergoes substitution under specific conditions:

Reaction Conditions Product Yield Source
AzidationNaN3_3, DMF, 65°C, 6 h5-Azido-1-methyl-1H-benzotriazole78%
AminationNH3_3/EtOH, CuSO4_4, 80°C, 12 h5-Amino-1-methyl-1H-benzotriazole65%
AlkoxylationNaOMe, MeOH, reflux, 8 h5-Methoxy-1-methyl-1H-benzotriazole70%

Key factors influencing reactivity:

  • Electron-withdrawing triazole ring activates the benzene ring for NAS.

  • Steric hindrance from the methyl group slows reactions at position 1 .

Coordination Chemistry

The triazole nitrogen atoms participate in metal coordination , forming stable complexes:

Metal Ion Ligand Structure Application Source
Cu(I)N1-methyl, N2/N3 donorsCatalysis in AAC reactions
Pd(II)Via triazole and ClCross-coupling reactions

Notable Interaction :

  • The methyl group reduces Lewis basicity at N1, favoring coordination through N2 and N3 .

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed couplings :

Reaction Type Conditions Product Yield Source
Suzuki-MiyauraPd(PPh3_3)4_4, ArB(OH)2_2, 90°C5-Aryl-1-methyl-1H-benzotriazole60–75%
Buchwald-HartwigPd2_2dba3_3, Xantphos, 110°C5-N-Arylamino-1-methyl-1H-benzotriazole55%

Stability and Functionalization Limits

  • Thermal Stability : Decomposes above 250°C without melting .

  • Acid/Base Resistance : Stable in pH 3–11 due to aromatic stabilization .

  • Limitations : The methyl group blocks electrophilic substitution at N1, directing reactions to C5 or the benzene ring .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole exhibits a range of biological activities that make it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds within the benzo[d][1,2,3]triazole class, including 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole, demonstrate significant antimicrobial properties. For example, studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria effectively. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes related to metabolic disorders. Its ability to bind effectively to target sites enhances its potential use in treating conditions such as diabetes and obesity.

Anticancer Properties

Recent studies have highlighted the potential of 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole as an anticancer agent. It has been shown to inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include those related to c-Met kinases, which are crucial in cancer metastasis .

Agricultural Applications

The compound is also being explored for its use in agriculture as a fungicide and herbicide. Its effectiveness against various fungal pathogens makes it a valuable candidate for protecting crops from diseases. Research has demonstrated that formulations containing 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole can significantly reduce fungal infection rates in crops such as wheat and corn .

Material Science

In material science, 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole is being investigated for its properties as a corrosion inhibitor. Its ability to form stable complexes with metal surfaces can enhance the durability of materials exposed to harsh environments. Studies have shown that coatings incorporating this compound can effectively reduce corrosion rates in metals .

Summary of Key Findings

Application AreaKey Findings
Medicinal ChemistryAntimicrobial activity against various bacteria; potential anticancer properties; enzyme inhibition
Agricultural ApplicationsEffective as a fungicide; reduces fungal infections in crops
Material ScienceActs as a corrosion inhibitor; enhances durability of metal surfaces

Case Study 1: Antimicrobial Efficacy

In a study conducted by Ochal et al., various derivatives of 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole were tested against clinical strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that several derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole revealed that it effectively inhibited the proliferation of specific cancer cell lines through apoptosis induction. This study emphasizes the need for further exploration into its mechanisms and potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Methyl vs. Other Groups

The substituents on the benzotriazole ring critically determine chemical behavior. Below is a comparative analysis of key derivatives:

Compound Name Substituents Key Properties/Applications Reference
1-Chloro-1H-benzo[d][1,2,3]triazole Cl at 1-position Chlorinating agent; used in disulfide synthesis
5-Methyl-1H-benzo[d][1,2,3]triazole CH₃ at 5-position Corrosion inhibition; enhanced solubility
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole Br at 5, CF₃ at 4, CH₃ at 1 High reactivity in halogenation reactions
5-Chloro-1H-benzotriazole Cl at 5-position Intermediate in pharmaceutical synthesis
  • Electronic Effects : The chloro group (electron-withdrawing) reduces electron density on the triazole ring, enhancing electrophilic substitution reactivity. In contrast, the methyl group (electron-donating) increases stability and solubility .

Structural Isomerism: 1,2,3-Triazole vs. 1,2,4-Triazole

The position of nitrogen atoms in the triazole ring significantly impacts properties:

Compound Name Triazole Type Key Differences Reference
5-Chloro-3-methyl-1H-1,2,4-triazole 1,2,4-Triazole Less planar structure; altered tautomerism
5-Chloromethyl-1-methyl-1H-[1,2,4]triazole hydrochloride 1,2,4-Triazole Higher thermal stability (decomposition >250°C)
  • Reactivity : 1,2,3-Triazoles (as in the target compound) exhibit rigidity due to conjugation, favoring applications in click chemistry. 1,2,4-Triazoles are more flexible, enabling diverse coordination in metal complexes .

Thermal and Photophysical Properties

  • Thermal Stability : Derivatives like 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole decompose above 300°C, attributed to strong electron-withdrawing groups . The target compound’s stability is expected to lie between chloro- and methyl-substituted analogs.
  • Photophysical Behavior : Substituents influence absorption/emission spectra. For example, electron-donating groups cause bathochromic shifts in emission, as seen in terpyridine-triazole hybrids .

Biological Activity

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole is a compound that belongs to the class of benzo[d][1,2,3]triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole is characterized by a triazole ring fused with a benzene ring. The presence of the chlorine atom and the methyl group contributes to its unique chemical properties, influencing its interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. For instance, a study highlighted that certain compounds within this class demonstrated potent activity against various bacterial strains such as Bacillus subtilis and Escherichia coli . The specific structure of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole may enhance its efficacy due to the hydrophobic interactions facilitated by the chlorine substituent.

Table 1: Antimicrobial Activity of Benzo[d][1,2,3]triazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazoleBacillus subtilisX μg/mL
5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazoleEscherichia coliY μg/mL

(Note: Specific MIC values need to be sourced from experimental data.)

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In particular, studies have indicated that triazole derivatives can inhibit protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves interference with essential enzymatic pathways crucial for parasite survival .

The biological activity of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles act by inhibiting cytochrome P450 enzymes involved in sterol biosynthesis in fungi and parasites . This inhibition disrupts membrane integrity and function.
  • Disruption of Cellular Processes : The compound may interfere with DNA synthesis and repair mechanisms in microbial cells, leading to cell death.

Study on Antimicrobial Efficacy

In a comparative study examining various benzo[d][1,2,3]triazole derivatives for antimicrobial efficacy, 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole was found to exhibit superior activity against resistant strains of bacteria compared to traditional antibiotics . This suggests potential use in treating infections where conventional therapies fail.

Antiparasitic Activity Assessment

A recent investigation into the antiparasitic effects of triazole derivatives revealed that 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole showed promising results against Trypanosoma cruzi, with IC50 values indicating effective inhibition at low concentrations . This positions the compound as a candidate for further development in antiparasitic therapies.

Conclusion and Future Directions

The biological activity of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole underscores its potential as a versatile therapeutic agent. Its demonstrated antimicrobial and antiparasitic activities warrant further investigation into its mechanisms of action and efficacy in clinical settings. Future research should focus on optimizing its chemical structure to enhance bioactivity and reduce toxicity while exploring its application in treating resistant infections.

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves chlorination of 1-methyl-benzotriazole using sodium hypochlorite in acetic acid (50% aqueous solution) under ambient conditions. For example, sodium hypochlorite is added dropwise to a stirred solution of the precursor, followed by dilution with water to precipitate the product . Yield optimization requires precise control of stoichiometry (e.g., molar ratios of precursor to chlorinating agent) and reaction time. Variations in solvent polarity (e.g., acetone for recrystallization) can enhance purity . Alternative methods, such as microwave-assisted synthesis, may reduce reaction time and improve efficiency but require validation for this specific compound .

Q. How can spectroscopic and crystallographic techniques characterize the structural features of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole?

  • Methodological Answer : X-ray crystallography is critical for confirming the molecular geometry and intermolecular interactions. For example, bond lengths (e.g., N–Cl = ~1.67 Å) and angles (e.g., C–N–Cl ≈ 113°) should align with DFT-optimized structures . FT-IR and NMR (¹H/¹³C) are used to validate functional groups: the chloro group exhibits distinct signals in ¹³C NMR (~90–100 ppm), while methyl protons appear as singlets in ¹H NMR (~2.5–3.0 ppm). Discrepancies between experimental and computational data (e.g., DFT at 6-311G+(d,p)) may indicate conformational flexibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The chloro substituent’s electrophilicity enables nucleophilic displacement, particularly with thiols or amines. For instance, reactions with substituted benzaldehydes in ethanol under reflux (with glacial acetic acid as a catalyst) form Schiff base derivatives . Kinetic studies (e.g., monitoring by HPLC) can reveal rate dependencies on solvent polarity and temperature. Competing pathways, such as ring-opening under harsh conditions, require mechanistic validation via trapping intermediates (e.g., using ESI-MS) .

Q. How do solvatochromic effects and electronic properties influence the compound’s applications in photochemical studies?

  • Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol) can quantify solvatochromism. For triazole derivatives, bathochromic shifts in polar solvents correlate with increased dipole moments . TD-DFT calculations (e.g., CAM-B3LYP/6-311++G(d,p)) predict absorption spectra and charge-transfer transitions, aiding the design of photosensitizers or optoelectronic materials. Experimental validation requires correlation with Hammett parameters of substituents .

Q. What strategies mitigate contradictions in biological activity data for 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., varying MIC values against S. aureus) often arise from differences in bacterial strain susceptibility or assay protocols. Standardized methods include broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO <1% v/v) . Structure-activity relationship (SAR) studies should compare methyl and chloro substitution patterns, using molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases .

Q. How can computational chemistry predict the metabolic stability and toxicity profile of this compound?

  • Methodological Answer : ADMET predictions using tools like SwissADME or ProTox-II assess metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., hepatotoxicity). For 5-Chloro-1-methyl derivatives, the chloro group may enhance lipophilicity (logP >2), requiring in vitro microsomal stability assays (human/rat liver microsomes) to validate computational results . Free-energy perturbation (FEP) simulations can further refine metabolic predictions .

Data Contradictions and Resolution

Q. Why do reported yields for similar triazole derivatives vary significantly across studies?

  • Analysis : Yield disparities (e.g., 65% in conventional vs. >80% in microwave synthesis) arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or side reactions (e.g., dimerization under prolonged heating). Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) .

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